molecular formula C14H14ClN5O2S B2564657 N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 1286713-48-1

N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No. B2564657
M. Wt: 351.81
InChI Key: ATNPNKSJKGLOOY-UHFFFAOYSA-N
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Description

The compound “N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide” is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a sulfonamide group, and a chloro-substituted aromatic ring . Compounds with these functional groups are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolo[4,3-b]pyridazine ring, which is a fused ring system containing nitrogen atoms . The presence of the sulfonamide group and the chloro-substituted aromatic ring would also contribute to the overall structure.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions typical of their functional groups. For example, the sulfonamide group might undergo hydrolysis, and the aromatic ring might participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Antibacterial and Antifungal Activity

Research on derivatives of the compound has shown promising antibacterial and antifungal activities. For instance, studies on pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have demonstrated antimicrobial activity against organisms like E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) using Nutrient Agar (NA) and Sabouraud Dextrose Agar (SDA) diffusion methods (Hassan, 2013).

Anti-asthmatic Activities

Another study focused on the synthesis and evaluation of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines for their potential to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Certain compounds in this series were found to possess potent anti-asthmatic activity, highlighting their potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Anti-HIV and Anticancer Activity

Compounds similar to N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide have been investigated for their anti-HIV and anticancer activities. One study found that certain derivatives exhibited moderate to high anti-HIV activity and anticancer effects, suggesting a promising avenue for future research in the development of novel therapeutic agents (Brzozowski, 1998).

Synthesis and Structural Analysis

Significant research has been conducted on the synthesis and structural characterization of related compounds, including studies involving density functional theory calculations, Hirshfeld surface studies, and energy frameworks. These studies contribute to a deeper understanding of the molecular structure and potential reactivity of such compounds (Sallam et al., 2021).

Antimicrobial Evaluation

New thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, showcasing the versatility of related compounds in developing new antimicrobial agents. Some derivatives displayed pronounced activity, underscoring the potential for further research in this area (Bhuiyan et al., 2006).

Future Directions

Given the potential biological activity of compounds with similar structures, this compound could be a subject of future research. Studies could focus on its synthesis, characterization, and testing for various biological activities .

properties

IUPAC Name

N-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O2S/c1-10-2-4-11(5-3-10)23(21,22)16-9-8-14-18-17-13-7-6-12(15)19-20(13)14/h2-7,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNPNKSJKGLOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide

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